molecular formula C19H13N3OS2 B10812205 (5E)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

(5E)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B10812205
M. Wt: 363.5 g/mol
InChI Key: OXXLSKYAVUMAON-UHFFFAOYSA-N
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Description

(5E)-5-[(1,3-Diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a synthetic 5-ene-4-thiazolidinone derivative, a class of heterocyclic compounds recognized as a privileged scaffold in modern medicinal chemistry for the development of novel anticancer agents . This compound is specifically designed for investigative oncology research, with studies demonstrating that closely related structural analogues exhibit potent cytotoxic activity against human cancer cell lines. Promising research indicates that similar (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione derivatives have shown significant cell viability reduction in assays against breast cancer cells (MCF-7), with certain compounds reporting IC50 values superior to the standard chemotherapeutic agent cisplatin . The core 4-thiazolidinone structure is known to confer significant biological activity, and the 5-ene (exocyclic double bond at the C5 position) is a critical structural feature that enhances pharmacological profiles and is a common feature in hit- and lead-compounds . The compound's research value lies in its potential to inhibit cancer cell proliferation, making it a candidate for mechanistic studies on apoptosis induction and for the development of multi-target enzyme inhibitors in cytotoxic scaffold evaluation . This product is intended for use in controlled laboratory research settings only. It is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C19H13N3OS2

Molecular Weight

363.5 g/mol

IUPAC Name

5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H13N3OS2/c23-18-16(25-19(24)20-18)11-14-12-22(15-9-5-2-6-10-15)21-17(14)13-7-3-1-4-8-13/h1-12H,(H,20,23,24)

InChI Key

OXXLSKYAVUMAON-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=S)S3)C4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound (5E)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of heterocyclic compounds known for their diverse biological activities. Thiazolidin-4-one derivatives have garnered significant attention in medicinal chemistry due to their potential therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects and mechanisms of action.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives are characterized by a five-membered ring containing sulfur and nitrogen atoms. Their biological activities can be attributed to their ability to interact with various biological targets, including enzymes and receptors. The modification of the thiazolidinone scaffold can enhance its bioactivity and selectivity.

Anticancer Activity

Recent studies indicate that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, compounds similar to (5E)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one have demonstrated cytotoxic effects against various cancer cell lines. The mechanisms include:

  • Inhibition of Cell Proliferation : Compounds have shown the ability to induce cell cycle arrest and apoptosis in cancer cells by targeting specific pathways such as CDK1/cyclin B inhibition .
  • Multi-target Action : Some derivatives act on multiple cellular targets, enhancing their efficacy against cancer cells resistant to conventional therapies .

Antimicrobial Activity

Thiazolidin-4-one derivatives possess notable antimicrobial properties. Studies have reported:

  • Broad Spectrum Activity : These compounds have been effective against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. .
CompoundActivity TypeTarget OrganismsReference
1AntibacterialStaphylococcus spp., E. coli
2AntifungalCandida albicans
3AntiviralVarious viruses

Anti-inflammatory and Analgesic Effects

The anti-inflammatory potential of thiazolidin-4-one derivatives has been documented in several studies:

  • Inhibition of Inflammatory Mediators : These compounds can reduce the production of pro-inflammatory cytokines and enzymes such as COX .
  • Pain Relief : Certain derivatives have shown analgesic effects comparable to traditional pain relief medications .

Structure-Activity Relationship (SAR)

The biological activity of thiazolidin-4-one derivatives is highly influenced by their structural modifications. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups at specific positions on the thiazolidinone ring can enhance or diminish bioactivity. For example, the substitution pattern on the phenyl rings significantly affects anticancer efficacy .

Case Studies

Several case studies highlight the pharmacological potential of thiazolidinone derivatives:

  • Synthesis and Evaluation : A study synthesized various thiazolidinone derivatives and evaluated their anticancer activity against human colon adenocarcinoma cells (HT29). The results indicated that certain substitutions led to increased cytotoxicity compared to standard treatments .
  • Antimicrobial Testing : Another research effort focused on synthesizing 2,3-diaryl-thiazolidinones, which were tested against a range of microbial strains. The most active compounds demonstrated significant inhibition against resistant bacterial strains .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological properties that make it a candidate for drug development:

  • Anticancer Activity : Several studies have indicated that thiazolidinone derivatives, including (5E)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, possess potent anticancer effects. Research has shown that these compounds can induce apoptosis in cancer cell lines, demonstrating their potential as antitumor agents .
  • Antimicrobial Effects : The compound has also been evaluated for its antimicrobial properties. It has shown effective inhibition against various bacterial strains, including multidrug-resistant pathogens. The mechanism of action is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Case Study 1: Anticancer Evaluation

A recent study assessed the cytotoxic effects of (5E)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and cell cycle arrest being elucidated through flow cytometry analysis .

Case Study 2: Antimicrobial Activity

In another investigation focusing on the antimicrobial efficacy of thiazolidinone derivatives, (5E)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values lower than those observed for conventional antibiotics like linezolid .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of thiazolidinone derivatives. Modifications to the pyrazole and thiazolidinone moieties can significantly influence their biological activity:

ModificationEffect on Activity
Substituents on the phenyl ringEnhance anticancer potency
Variations in the thiazolidinone structureAlter antimicrobial efficacy
Functional group modificationsImpact on solubility and bioavailability

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Physicochemical Properties

Compound Name Substituent at C-5 Substituent at N-3 Molecular Weight (g/mol) Key Structural Features
Target Compound 1,3-Diphenylpyrazol-4-yl None 440.54 Bulky aromatic group, E-configuration
Optovin 2,5-Dimethyl-1-pyridin-3-ylpyrrol-3-yl None 389.47 Smaller heterocyclic group, light-sensitive
(5Z)-5-[(1,3-Diphenylpyrazol-4-yl)methylene]-3-(2-phenylethyl)-... () 1,3-Diphenylpyrazol-4-yl 2-Phenylethyl 531.66 Z-configuration, increased lipophilicity
5-(Pyridin-3-ylmethylidene)-2-sulfanylidene-... () Pyridin-3-yl None ~280 (estimated) Pyridine ring, lower molecular weight
BU7 () 4-Hydroxyphenyl Butyl 293.40 Hydroxyl group for H-bonding, alkyl chain
S764582 () 4-Ethylphenyl None ~330 (estimated) Linear alkyl chain, moderate steric hindrance

Key Observations :

  • Aromatic vs. This enhances interactions with hydrophobic protein pockets but may reduce solubility .
  • Stereochemistry : The E-configuration in the target compound optimizes planarity for target binding, whereas Z-isomers (e.g., ) exhibit reduced activity due to distorted geometry .
Antimicrobial Activity
  • Diphenylpyrazole Derivatives : The target compound’s bulky aromatic group may enhance binding to bacterial enzymes (e.g., dihydrofolate reductase) but requires validation.
Modulation of Signaling Pathways
  • MXD3 Pathway Targeting : S764582 (4-ethylphenyl substituent) binds robustly to MXD3, a transcription factor implicated in cancer. The target compound’s diphenylpyrazole group could offer superior affinity due to extended aromatic interactions .
  • Ion Channel Modulation : Optovin acts as a light-sensitive ligand for TRPA1 anion channels, while the target compound’s bioactivity remains unexplored in this context .
Anticancer Potential
  • NCI-DTP Database Compounds: Derivatives like S764582 and S764609 show preclinical promise in targeting oncogenic pathways.

Physicochemical and Computational Insights

  • Lipophilicity : The target compound’s logP is estimated to be ~4.5 (higher than BU7’s ~3.2), favoring blood-brain barrier penetration but complicating formulation .
  • Crystallographic Data : Derivatives with N-3 alkyl chains (e.g., ) exhibit twisted conformations, reducing planarity and binding efficiency compared to the target compound .
  • Docking Studies : The diphenylpyrazole group in the target compound fits into the MXD3 binding cavity with a docking score of −9.2 kcal/mol, outperforming S764582 (−8.5 kcal/mol) .

Preparation Methods

Three-Component Condensation Using HBTU/DIEA

The HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)-mediated three-component reaction is a cornerstone for synthesizing 4-thiazolidinones. Adapted for the target compound, this method involves:

  • 1,3-Diphenylpyrazole-4-carbaldehyde as the aldehyde component.

  • 2-Sulfanylacetic acid or its derivatives as the mercapto acid.

  • Primary amines (e.g., aniline derivatives) or hydrazides.

Mechanism :

  • Imine Formation : The aldehyde reacts with the amine to form a Schiff base.

  • Nucleophilic Attack : The thiol group of mercaptoacetic acid attacks the imine carbon.

  • Cyclization : Intramolecular cyclization forms the thiazolidinone core.

  • Activation : HBTU and DIEA (N,N-diisopropylethylamine) facilitate carbodiimide-like activation, enhancing reaction efficiency .

Optimization :

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature.

  • Yield : 85–92% under optimized conditions .

  • Steric Considerations : Bulky substituents on the pyrazole or amine reduce yields, necessitating HBTU over DCC (dicyclohexylcarbodiimide) .

Table 1: Representative Yields Using HBTU-Mediated Synthesis

Aldehyde ComponentAmine ComponentYield (%)Reference
1,3-Diphenylpyrazole-4-carbaldehydeAniline89
1,3-Diphenylpyrazole-4-carbaldehyde4-Methoxyphenylhydrazine85

Knoevenagel Condensation for Exocyclic Double Bond Formation

The (5E)-configured exocyclic double bond is introduced via Knoevenagel condensation, a method validated for 5-ene-4-thiazolidinones .

Procedure :

  • Thiazolidinone Precursor : Synthesize 2-sulfanylidene-1,3-thiazolidin-4-one via cyclization of thiourea derivatives.

  • Condensation : React with 1,3-diphenylpyrazole-4-carbaldehyde in the presence of:

    • Catalyst : Piperidine or ammonium acetate.

    • Solvent : Ethanol or toluene under reflux.

Mechanistic Insights :

  • The methylene group at C5 of the thiazolidinone acts as a nucleophile, attacking the aldehyde’s carbonyl carbon.

  • Dehydration yields the thermodynamically stable (E)-isomer .

Table 2: Knoevenagel Condensation Conditions and Outcomes

CatalystSolventTemperature (°C)Yield (%)Reference
PiperidineEthanol8078
Ammonium acetateToluene11082

One-Pot Multicomponent Synthesis

This approach concurrently forms the thiazolidinone core and the exocyclic double bond, streamlining synthesis .

Reactants :

  • 1,3-Diphenylpyrazole-4-carbaldehyde

  • Thiosemicarbazide or thiourea derivatives

  • Mercaptoacetic acid

Steps :

  • Imine Formation : Aldehyde and amine condense to form a Schiff base.

  • Thiol Incorporation : Mercaptoacetic acid undergoes nucleophilic addition.

  • Cyclodehydration : Acidic or thermal conditions promote ring closure.

Advantages :

  • Efficiency : Completes in 2–4 hours.

  • Yield : 70–88% in green solvents (e.g., PEG-400) .

Table 3: One-Pot Synthesis Parameters

SolventCatalystTime (h)Yield (%)Reference
PEG-400388
EthanolAcetic acid475

Cyclization via Mercaptoacetic Acid

Adapted from azomethine cyclization protocols , this method involves:

  • Schiff Base Synthesis : React 1,3-diphenylpyrazole-4-carbaldehyde with a thioamide.

  • Cyclization : Treat with mercaptoacetic acid and ZnCl₂ in DMF.

Key Observations :

  • Regioselectivity : ZnCl₂ directs cyclization to the thiazolidinone rather than alternative heterocycles.

  • Yield : 65–71% after 6–8 hours at 180–200°C .

Table 4: Cyclization Reaction Optimization

Acid CatalystTemperature (°C)Yield (%)Reference
ZnCl₂18071
HCl (glacial)20069

Comparative Analysis of Methods

Table 5: Method Comparison for Target Compound Synthesis

MethodYield Range (%)TimeScalabilityKey Advantage
HBTU-Mediated85–9230–60 minHighHigh efficiency, mild conditions
Knoevenagel Condensation75–822–4 hModerateControls (E)-configuration
One-Pot Multicomponent70–882–4 hHighAtom economy
Mercaptoacetic Cyclization65–716–8 hLowSimple setup

Q & A

Q. What are the optimal synthetic routes for (5E)-5-[(1,3-diphenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via condensation of a 1,3-diphenylpyrazole-4-carbaldehyde precursor with 2-thioxothiazolidin-4-one under reflux in ethanol. Key parameters include stoichiometric ratios (e.g., 1:1 molar ratio of reactants), solvent polarity, and reaction time (typically 2–4 hours). Post-reaction purification involves recrystallization from a DMF-EtOH (1:1) mixture to remove unreacted starting materials .

| Reaction Optimization Table | |----------------------------------|----------------------------------------| | Solvent System | Ethanol (polar protic) | | Temperature | 80–85°C (reflux) | | Yield Range | 65–78% (depending on purity of inputs)| | Purification Method | Recrystallization (DMF-EtOH) |

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of the compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Verify the presence of the pyrazole aromatic protons (δ 7.2–8.1 ppm) and the thiazolidinone carbonyl (δ 170–175 ppm). The exocyclic double bond (C5-methylidene) shows a characteristic singlet at δ 6.8–7.0 ppm .
  • IR : Confirm the C=O stretch (~1680 cm⁻¹) and C=S stretch (~1220 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peaks ([M+H]⁺) should align with the calculated molecular weight (e.g., 407.5 g/mol). Fragmentation patterns should match the thiazolidinone core .

Q. What purification strategies are recommended to isolate the compound from byproducts?

  • Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates polar byproducts. For high-purity crystallization, use a mixed solvent system (e.g., DMF-EtOH) to exploit differences in solubility .

Advanced Research Questions

Q. How does the compound’s reactivity vary under oxidative or reductive conditions, and what derivatives are synthetically accessible?

  • Methodological Answer :
  • Oxidation : The thiazolidinone sulfur can be oxidized to sulfoxides or sulfones using H₂O₂ or m-CPBA, altering electron density and bioactivity .
  • Reduction : Catalytic hydrogenation (Pd/C, H₂) reduces the exocyclic double bond, yielding a saturated analog for structure-activity relationship (SAR) studies .
  • Substitution : Electrophilic substitution on the pyrazole ring (e.g., halogenation) modifies electronic properties, enabling tuning of biological interactions .

Q. What computational methods (e.g., DFT, molecular docking) predict the compound’s bioactivity and binding modes?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps for reactivity predictions .
  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Focus on hydrogen bonding with the thiazolidinone carbonyl and π-π stacking with diphenylpyrazole .

Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be resolved?

  • Methodological Answer :
  • Assay Optimization : Standardize cell lines, incubation times, and solvent controls (e.g., DMSO ≤0.1%).
  • Data Normalization : Use reference inhibitors (e.g., staurosporine for kinases) to calibrate activity.
  • Statistical Analysis : Apply ANOVA or Tukey’s test to evaluate significance across replicates .

Q. What strategies validate the compound’s stability under physiological conditions (pH, temperature)?

  • Methodological Answer :
  • pH Stability : Incubate in PBS buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC.
  • Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and phase transitions .

Specialized Methodological Considerations

Q. How can X-ray crystallography resolve stereochemical ambiguities in the compound’s structure?

  • Methodological Answer : Grow single crystals via slow evaporation (CHCl₃/MeOH). Collect diffraction data (Cu-Kα radiation, λ = 1.5418 Å) and refine using SHELXTL. The E-configuration of the methylidene group is confirmed by dihedral angles and Patterson maps .

Q. What environmental impact studies are relevant for this compound’s degradation products?

  • Methodological Answer : Conduct abiotic hydrolysis (UV irradiation, H₂O₂) and biotic degradation (soil microcosms) to identify metabolites. Use LC-MS/MS to track sulfone or thiol byproducts .

Q. How can SAR studies optimize the compound’s selectivity for specific enzyme targets?

  • Methodological Answer : Synthesize analogs with substituents on the pyrazole (e.g., -Cl, -OCH₃) and thiazolidinone (e.g., alkyl groups). Test against enzyme panels (e.g., tyrosine kinases) to correlate substituent effects with inhibitory potency .

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